Vinyl palmitate

Catalog No.
S1894787
CAS No.
693-38-9
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl palmitate

CAS Number

693-38-9

Product Name

Vinyl palmitate

IUPAC Name

ethenyl hexadecanoate

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h4H,2-3,5-17H2,1H3

InChI Key

UJRIYYLGNDXVTA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC=C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC=C

Application in Enzymatic Synthesis of Puerarin Palmitate

    Scientific Field: Biochemical Engineering

    Methods of Application: In this study, lipase-catalyzed acylation of puerarin and various acyl donors was performed, and the enzymatic synthetic condition was optimized.

    Results or Outcomes: The molecule of the synthesized puerarin palmitate was identified by various analyses such as liquid chromatography–mass spectrometry (LC–MS), Fourier-transform infrared spectroscopy (FT-IR), and carbon-13 nuclear magnetic resonance ( 13 C NMR). The lipid solubility and the radical scavenging activity were also evaluated.

Application in Lipase Immobilization

Application in Continuous Production of Puerarin Palmitate

    Summary of Application: Puerarin, a flavonoid found in the roots of Pueraria lobata, has antioxidant, anti-cancer, anti-inflammatory, and anti-aging properties.

    Methods of Application: In this study, an effective lipase was selected, an immobilized lipase was developed, the enzymatic reaction was characterized, and a semi-continuous reactor system was designed.

    Results or Outcomes: TL GASG showed greater solvent, thermal, and operational stability than those of commercial immobilized lipases. Furthermore, TL GASG use resulted in a puerarin palmitate conversion rate of 97.17% within 3 h.

Vinyl palmitate is an organic compound with the molecular formula C₁₈H₃₄O₂, also known as hexadecanoic acid ethenyl ester. It is a colorless to pale yellow liquid that is primarily used in various chemical applications. Vinyl palmitate is derived from palmitic acid, a saturated fatty acid commonly found in animal and plant fats. This compound is notable for its vinyl group, which contributes to its reactivity and utility in polymerization processes.

Due to its vinyl group. Key reactions include:

  • Polymerization: Vinyl palmitate can undergo radical polymerization, leading to the formation of polyvinyl palmitate, which has applications in coatings and adhesives.
  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of various cosmetic and pharmaceutical products.
  • Hydrolysis: Under acidic or basic conditions, vinyl palmitate can hydrolyze to yield palmitic acid and ethanol.

These reactions are significant for the compound's role in synthetic chemistry and material science.

Vinyl palmitate exhibits biological activity that makes it of interest in various fields:

  • Antimicrobial Properties: Studies indicate that vinyl palmitate may possess antimicrobial properties, making it a candidate for use in food preservation and packaging materials.
  • Cell Membrane Interaction: Its fatty acid structure allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.
  • Enzyme Substrate: Vinyl palmitate can serve as a substrate for lipases, enzymes that catalyze the hydrolysis of fats, which is relevant in biocatalysis and metabolic studies.

Vinyl palmitate can be synthesized through several methods:

  • Esterification Reaction: The direct reaction of palmitic acid with acetylene or other vinyl sources under specific conditions can yield vinyl palmitate.
  • Lipase-Catalyzed Reactions: Enzymatic synthesis using lipases can produce vinyl palmitate from fatty acids and sugars, providing a more environmentally friendly approach .
  • Radical Polymerization Techniques: This method involves using radical initiators to promote the polymerization of vinyl monomers derived from fatty acids.

These methods highlight the versatility of vinyl palmitate synthesis in both chemical and enzymatic pathways.

Vinyl palmitate has various applications across different industries:

  • Cosmetics: Used as an emollient and thickening agent in creams and lotions.
  • Food Industry: Acts as a food additive for flavoring and preservation.
  • Pharmaceuticals: Utilized in drug formulations due to its solubility properties.
  • Polymer Production: Serves as a monomer for producing polymers used in coatings, adhesives, and films.

These applications underscore the importance of vinyl palmitate in enhancing product performance across multiple sectors.

Research on interaction studies involving vinyl palmitate has revealed insights into its behavior with other compounds:

  • Molar Ratio Effects: Studies demonstrate that varying the molar ratio of vinyl palmitate to glucose affects reaction yields during enzyme-catalyzed synthesis .
  • Solvent Influence: The choice of solvent impacts the efficiency of reactions involving vinyl palmitate, suggesting that solvent selection is crucial for optimizing yields .

These studies contribute to a better understanding of how vinyl palmitate interacts with other substances during

Several compounds share structural similarities with vinyl palmitate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Palmitic AcidC₁₆H₃₂O₂Saturated fatty acid; common in animal fats
Oleic AcidC₁₈H₃₄O₂Monounsaturated fatty acid; found in olive oil
Stearic AcidC₁₈H₃₆O₂Saturated fatty acid; used in cosmetics and soaps
Vinyl OleateC₁₈H₃₄O₂Similar structure; used in similar applications

Uniqueness of Vinyl Palmitate

While these compounds share fatty acid structures, vinyl palmitate's distinctiveness lies in its vinyl group, which facilitates unique chemical reactivity not present in saturated or monounsaturated fatty acids. This reactivity allows for versatile applications in polymer chemistry and biochemistry that are not achievable with its saturated counterparts.

XLogP3

7.9

Other CAS

693-38-9

Wikipedia

Hexadecanoic acid, ethenyl ester

General Manufacturing Information

Hexadecanoic acid, ethenyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-16

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